molecular formula C19H21ClN2O3S B2593930 4-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 1005301-03-0

4-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B2593930
CAS No.: 1005301-03-0
M. Wt: 392.9
InChI Key: MJFIJEFGRVJXNB-UHFFFAOYSA-N
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Description

4-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H21ClN2O3S and its molecular weight is 392.9. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

Research has explored the synthesis of tetrahydroquinoline derivatives, including those related to the compound , highlighting their potential in creating diverse chemical entities. For example, tetrahydroquinazoline derivatives were synthesized via aza Diels-Alder reactions, indicating the versatility of tetrahydroquinoline scaffolds in chemical synthesis (Cremonesi, Croce, & Gallanti, 2010). Another study reported on the synthesis and antimicrobial evaluation of quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives, showcasing the antimicrobial potential of such compounds (Ad790ca9367e5f28a441d14087ef8d6c).

Molecular Interactions and Mechanisms

Research into the molecular interactions of benzenesulfonamide derivatives has provided insights into their potential therapeutic applications. For instance, a study on human carbonic anhydrases (hCAs) and novel benzenesulfonamides revealed significant insights into the molecular interactions that govern inhibitor selectivity and potency, suggesting implications for drug design (Bruno et al., 2017).

Anticancer Activity

Some derivatives have been evaluated for their anticancer activity, providing a foundation for further medicinal chemistry efforts. A study on novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety identified compounds with potent in vitro antitumor activity, underscoring the therapeutic potential of such chemical structures (Alqasoumi et al., 2010).

Properties

IUPAC Name

4-chloro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-13(2)19(23)22-11-3-4-14-5-8-16(12-18(14)22)21-26(24,25)17-9-6-15(20)7-10-17/h5-10,12-13,21H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFIJEFGRVJXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.